molecular formula C13H14BNO2 B1454270 3-((Phenylamino)methyl)phenylboronic acid CAS No. 690957-43-8

3-((Phenylamino)methyl)phenylboronic acid

Cat. No. B1454270
CAS RN: 690957-43-8
M. Wt: 227.07 g/mol
InChI Key: YUCBQVDRMDKWEH-UHFFFAOYSA-N
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Description

3-((Phenylamino)methyl)phenylboronic acid is a heterocyclic organic compound . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of this compound is C13H14BNO2 . The molecular weight is 227.07 .


Chemical Reactions Analysis

Phenylboronic acid, a related compound, is known to participate in various reactions such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .


Physical And Chemical Properties Analysis

The melting point of this compound is 152-154 °C . Its boiling point is predicted to be 446.0±47.0 °C . The density is predicted to be 1.18±0.1 g/cm3 . The pKa is predicted to be 8.30±0.10 .

Scientific Research Applications

  • Catalysis and Chemical Synthesis : Phenylboronic acid derivatives are widely used in catalysis and synthesis. For instance, they are used in Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids, aiding in chemical transformations (Giri et al., 2007). They also play a role in the synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity and environmental friendliness (Nemouchi et al., 2012).

  • Carbohydrate Chemistry : Phenylboronic acids are pivotal in carbohydrate chemistry, used for synthesizing specifically substituted or oxidized sugar derivatives. They condense with diols to form cyclic esters useful in sugar modification (Ferrier, 1972).

  • Drug Delivery and Biomedical Engineering : Phenylboronic acid-functionalized polymeric micelles have shown potential in targeted drug delivery to cancer cells, such as HepG2 cells (Zhang et al., 2013). Additionally, they are involved in the development of glucose-responsive materials for insulin delivery (Ma & Shi, 2014).

  • Chemical Engineering and Sensor Systems : These compounds are used in self-regulated insulin delivery, tissue engineering, and sensor systems. Their ability to form reversible complexes with polyols makes them suitable for various applications in pharmaceutical and chemical engineering (Chu Liang-yin, 2006).

  • Tribology : Phenylboronic acid derivatives containing phosphorous and nitrogen have been explored as lubricant additives. They exhibit high thermal stability and improve the anti-friction and anti-wear properties of liquid paraffin (Wang et al., 2020).

  • Diagnostic and Therapeutic Applications : Phenylboronic acid derivatives are used as 'boronolectins' for interacting with various carbohydrates. This unique chemistry is harnessed for glucose sensors and bio-separation applications, with emerging research directions in diagnostic and therapeutic targets (Matsumoto et al., 2014).

Safety and Hazards

The compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((Phenylamino)methyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes and proteins, often forming reversible covalent bonds with diols and hydroxyl groups present in biomolecules. For instance, it can inhibit serine proteases by forming a complex with the active site serine residue. Additionally, this compound can interact with glycoproteins and other carbohydrate-containing biomolecules, making it useful in the study of carbohydrate recognition and binding .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of key signaling proteins. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, potentially leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. This compound can also bind to specific biomolecules, altering their conformation and activity. For instance, this compound may inhibit proteases by forming a complex with the catalytic serine residue, preventing substrate binding and cleavage. Additionally, it can modulate gene expression by interacting with transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its activity. In in vitro studies, the effects of this compound on cells may diminish over time as the compound degrades. In in vivo studies, its stability and degradation can influence its long-term effects on cellular function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic functions. Threshold effects may be observed, where a certain dosage is required to achieve a significant biological effect. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes. The subcellular distribution of this compound can influence its effectiveness in modulating cellular processes and achieving desired biological outcomes .

properties

IUPAC Name

[3-(anilinomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBQVDRMDKWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674452
Record name [3-(Anilinomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690957-43-8
Record name [3-(Anilinomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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